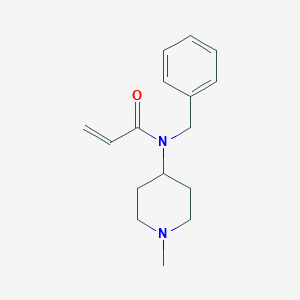![molecular formula C9H10N4O B2606593 6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one CAS No. 2415463-11-3](/img/structure/B2606593.png)
6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Molecular Structure Analysis
The molecular structure of “6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” were carried out using a series of novel triazole-pyrimidine-based compounds .Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with a similar structure have shown significant antibacterial and antifungal activity against a variety of organisms, including E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013). These findings suggest potential applications in developing new antimicrobial agents.
Heterocyclic Chemistry and Drug Development
The synthetic versatility of compounds like 6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one allows for the creation of a wide range of heterocyclic compounds. These compounds are foundational in medicinal chemistry, leading to potential therapeutic agents. For example, the synthesis of pyrazole derivatives has been linked to antimicrobial and nematicidal activities, indicating their utility in both pharmaceutical and agricultural sectors (Penta et al., 2013).
Material Science and Dye Synthesis
Compounds with the pyrazolo[1,5-a]pyrazine structure have also found applications in material science and dye synthesis. They serve as precursors for disperse dyes for polyester fibers, showcasing the chemical industry's interest in these compounds for their unique properties and applications in textile manufacturing (Rangnekar & Dhamnaskar, 1990).
Advanced Organic Synthesis and Chemical Research
The exploration of new synthetic pathways and the development of novel heterocyclic compounds are core aspects of chemical research. For example, the efficient synthesis of pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives via a multi-component approach demonstrates the ongoing advancements in organic synthesis techniques, contributing to various fields including drug discovery and development (Penta et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
6-methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-4-12-7(2)6-13-8(9(12)14)5-10-11-13/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOLTCPZIJYSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)


![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)



![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
